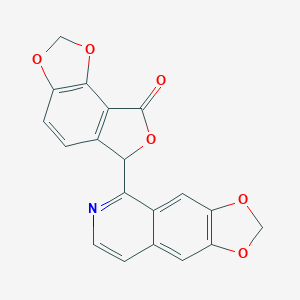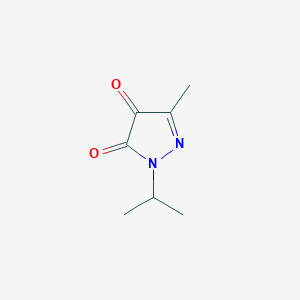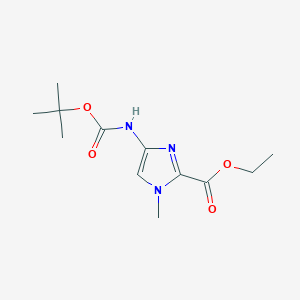![molecular formula C8H6ClN3 B180473 4-Chloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 101900-98-5](/img/structure/B180473.png)
4-Chloro-2-methylpyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3 . It is a solid substance and has a molecular weight of 179.61 .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 . This indicates the positions of the atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a solid substance . It has a molecular weight of 179.61 .Applications De Recherche Scientifique
Anticancer Therapeutics
4-Chloro-2-methylpyrido[3,4-d]pyrimidine: derivatives have been explored for their potential as anticancer agents. They are particularly studied for their ability to inhibit various cancer targets, including tyrosine kinase, which plays a crucial role in the signaling pathways of cancer cells . The compound’s structural similarity to nucleotides allows it to interfere with DNA synthesis, making it a candidate for targeted cancer therapies.
Kinase Inhibition
This compound serves as a scaffold for the development of kinase inhibitors. Kinases are enzymes that are critical in signaling pathways for cell growth and proliferation. By inhibiting specific kinases, researchers can potentially develop treatments for diseases where cell signaling goes awry, such as cancer and inflammatory conditions .
Neurological Disorders
The pyrido[3,4-d]pyrimidine scaffold is being investigated for its role in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for the development of drugs targeting central nervous system (CNS) diseases .
Antimicrobial Activity
Research has indicated that pyrido[3,4-d]pyrimidine derivatives exhibit antimicrobial properties. This is particularly relevant in the search for new antibiotics to combat resistant strains of bacteria .
Rheumatoid Arthritis
Some derivatives of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine have shown potential activity against rheumatoid arthritis. The compound’s anti-inflammatory properties are being explored to develop new treatments for this chronic autoimmune disease .
Drug Synthesis and Design
The compound is used in the synthesis of various drugs due to its versatile scaffold that can be modified to target a wide range of biological activities. It’s a key intermediate in the design of new molecules with therapeutic potential .
Safety and Hazards
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is classified as dangerous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
4-Chloro-2-methylpyrido[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, 4-Chloro-2-methylpyrido[3,4-d]pyrimidine disrupts these transitions, leading to cell cycle arrest and apoptosis .
Result of Action
The result of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine’s action is the significant inhibition of cell growth . It achieves this by causing cell cycle arrest and inducing apoptosis in cells . This makes it a potential candidate for cancer treatment.
Action Environment
The action of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Propriétés
IUPAC Name |
4-chloro-2-methylpyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIBEFIEMQBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544427 |
Source


|
| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101900-98-5 |
Source


|
| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)






![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)


